molecular formula C20H15ClFN3OS B2655798 N-(3-chloro-4-methylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897464-77-6

N-(3-chloro-4-methylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No.: B2655798
CAS No.: 897464-77-6
M. Wt: 399.87
InChI Key: GWRBXRRGOAREPN-UHFFFAOYSA-N
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Description

Structural Optimization

Efforts focus on modifying the imidazothiazole core to improve selectivity. For example, sulfonyl piperazine conjugates (e.g., 9aa-ee) achieve nanomolar inhibition of carbonic anhydrase IX, a hypoxia-inducible enzyme overexpressed in tumors. The target compound’s acetamide linker mirrors this strategy, potentially enabling selective kinase targeting.

Mechanism Elucidation

Advanced techniques like cryo-electron microscopy and isothermal titration calorimetry are being employed to map binding interactions. Preliminary docking studies suggest that the 6-(4-fluorophenyl) group occupies a hydrophobic cleft in tubulin, while the acetamide linker forms hydrogen bonds with Asn258 and Gln247 residues.

Multifunctional Hybrids

Combining imidazothiazoles with other bioactive moieties (e.g., chalcones, sulfonamides) aims to overcome drug resistance. The target compound’s hybrid structure aligns with this trend, offering a template for dual kinase-microtubule inhibitors.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3OS/c1-12-2-7-15(8-17(12)21)23-19(26)9-16-11-27-20-24-18(10-25(16)20)13-3-5-14(22)6-4-13/h2-8,10-11H,9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRBXRRGOAREPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C19H17ClFN5OS
  • Molecular Weight : 417.9 g/mol
  • CAS Number : 923212-14-0

The compound is primarily studied for its role as an inhibitor of focal adhesion kinase (FAK), a protein that is overexpressed in various cancers, including pancreatic cancer and mesothelioma. Inhibition of FAK can lead to reduced cell proliferation and migration, making it a target for cancer therapy.

Antitumor Activity

A study evaluated several imidazo[2,1-b][1,3,4]thiadiazole derivatives, including compounds similar to this compound. The findings indicated that these compounds exhibited significant antiproliferative activity against mesothelioma cell lines (MesoII and STO) with IC50 values ranging from 0.59 to 2.81 μM. This activity was associated with the inhibition of phospho-FAK levels in treated cells .

Synergistic Effects with Chemotherapy

Additionally, these compounds were found to enhance the efficacy of gemcitabine, a standard chemotherapeutic agent for pancreatic cancer. The mechanism behind this synergistic effect was attributed to increased expression of the human equilibrative nucleoside transporter-1 (hENT-1), which facilitates gemcitabine uptake into cells .

In Vitro Studies

In vitro experiments demonstrated that this compound effectively inhibited cell migration and induced apoptosis in cancer cell lines. The compound's ability to modulate signaling pathways associated with cell survival and proliferation points to its potential as an effective therapeutic agent .

Comparative Analysis of Related Compounds

Compound NameStructure TypeIC50 (μM)Mechanism
Compound AImidazo[2,1-b][1,3]thiadiazole0.59 - 2.81FAK Inhibition
Compound BSimilar to N-(3-chloro...)0.75 - 3.00FAK Inhibition
GemcitabineNucleoside Analog10 - 20DNA Synthesis Inhibition

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives, including N-(3-chloro-4-methylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide. These compounds have been shown to inhibit focal adhesion kinase (FAK), a protein that plays a critical role in cancer cell proliferation and metastasis. In particular, the compound demonstrated cytotoxic effects against pancreatic cancer cells, suggesting its potential as a therapeutic agent in oncology .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Research indicates that imidazo[2,1-b][1,3]thiazole derivatives can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Structure-Activity Relationship

The effectiveness of this compound can be attributed to specific structural features:

  • The presence of halogen substituents (such as chlorine and fluorine) enhances lipophilicity and biological activity.
  • The imidazo[2,1-b][1,3]thiazole core is essential for interacting with biological targets .

Pancreatic Cancer Research

In a study evaluating new imidazo[2,1-b][1,3]thiazole compounds as FAK inhibitors, this compound was identified as a lead compound with significant cytotoxicity against pancreatic cancer cell lines MesoII and STO .

Antioxidant Studies

Another study focused on the antioxidant capabilities of thiazole derivatives demonstrated that the compound effectively reduced oxidative stress markers in vitro. This suggests potential applications in neuroprotective therapies .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

The target compound’s activity and physicochemical properties are influenced by its substituents. Key analogues include:

Compound Name R1 (Imidazo-thiazole 6-position) R2 (Acetamide N-substituent) Melting Point (°C) Yield (%) Biological Activity (IC50 or Inhibition Rate) Reference ID
N-(3-Chloro-4-methylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide 4-Fluorophenyl 3-Chloro-4-methylphenyl N/A N/A N/A Target
G618-0041 (2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methoxyphenyl)acetamide) 4-Fluorophenyl 4-Methoxyphenyl N/A N/A N/A
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide (5f) 4-Chlorophenyl 6-Chloropyridin-3-yl 215–217 72 Cytotoxic (HepG2, MDA-MB-231)
2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-fluoropyridin-3-yl)acetamide (5g) 4-Fluorophenyl 6-Fluoropyridin-3-yl 211–213 74 Cytotoxic (HepG2, MDA-MB-231)
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)acetamide (5j) 4-Chlorophenyl 4-Methylpiperazinyl-pyridin-3-yl 118–120 71 Moderate VEGFR2 inhibition

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Fluorine and chlorine substituents (e.g., 4-fluorophenyl in G618-0041 and 4-chlorophenyl in 5f) enhance thermal stability, as reflected in higher melting points (210–217°C) compared to methoxy-substituted analogues (e.g., 108–110°C for 5h) .
  • Acetamide Substituents : Pyridinyl and piperazinyl groups (e.g., 5j) improve solubility and pharmacokinetic profiles but may reduce crystallinity .

Heterocyclic Core Modifications

Compounds with imidazo[2,1-b][1,3,4]thiadiazole cores (e.g., 4a-k from ) exhibit distinct pharmacological profiles compared to imidazo[2,1-b]thiazoles. For example:

  • Antimicrobial Activity : Thiadiazole derivatives (e.g., 4a-k) show broader-spectrum antibacterial and antifungal activity, likely due to increased electrophilicity from the additional nitrogen atom .
  • Anti-inflammatory Activity : Thiadiazole-thioacetamide hybrids (e.g., compound 5 in ) demonstrate superior in vivo anti-inflammatory effects compared to imidazo-thiazoles .

Anticancer Activity

  • Potency : Compound 5l (4-chlorophenyl, piperazinyl-pyridinyl) inhibits MDA-MB-231 cells (IC50 = 1.4 μM), outperforming sorafenib (IC50 = 5.2 μM) . Fluorophenyl analogues (e.g., 5g) show similar trends but with reduced selectivity .
  • Selectivity: Chlorine and methyl groups (as in the target compound) may enhance selectivity for cancer cells over normal cells, as seen in 5l’s 16-fold selectivity for MDA-MB-231 over HepG2 .

Enzyme Inhibition

  • VEGFR2 Inhibition : Compounds with 4-methoxybenzyl-piperazine substituents (e.g., 5l) exhibit moderate inhibition (5.72% at 20 μM), suggesting that bulkier substituents may hinder binding .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(3-chloro-4-methylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide?

  • The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[2,1-b]thiazole core. Key steps include:

  • Condensation reactions : Coupling 4-fluorophenyl-substituted intermediates with thiazole precursors under reflux conditions (e.g., using dioxane as a solvent) .
  • Acetamide linkage : Introducing the N-(3-chloro-4-methylphenyl) group via nucleophilic acyl substitution, often catalyzed by triethylamine .
  • Purification : Recrystallization from ethanol-DMF mixtures to achieve >95% purity, confirmed by HPLC .

Q. Which spectroscopic methods are essential for structural characterization?

  • X-ray crystallography : Resolves the 3D conformation of the imidazo-thiazole core and substituent orientations (e.g., dihedral angles between aromatic rings) .
  • NMR spectroscopy : 1H and 13C NMR identify proton environments (e.g., methyl groups at δ ~2.3 ppm) and carbon backbone connectivity .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide moiety) .

Q. How is preliminary biological activity screening conducted for this compound?

  • In vitro assays : Standard protocols include:

  • Acetylcholinesterase inhibition : Measuring IC50 values using Ellman’s method .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine EC50 .

Q. What physicochemical properties are critical for solubility and stability?

  • LogP : Calculated ~3.2 (moderate lipophilicity, suitable for cellular uptake) .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 220°C .
  • pH-dependent solubility : Highly soluble in DMSO (>50 mg/mL) but poorly in aqueous buffers (<0.1 mg/mL at pH 7.4) .

Q. Which analytical methods ensure compound purity?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm >95% purity .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content validated against theoretical values (e.g., C% ± 0.3%) .

Advanced Research Questions

Q. How can researchers resolve inconsistencies in synthetic yields across studies?

  • Reaction optimization : Adjusting solvent polarity (e.g., replacing dioxane with THF) or catalyst load (e.g., triethylamine vs. DMAP) to improve intermediate coupling efficiency .
  • Byproduct analysis : LC-MS identifies side products (e.g., unreacted thiazole precursors) to refine stoichiometry .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

  • Substituent variation : Synthesize analogs with halogen substitutions (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to assess electronic effects on bioactivity .
  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., acetylcholinesterase active site) and validate with mutagenesis .

Q. How should contradictions in biological activity data be analyzed?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic stability : Compare hepatic microsomal degradation rates (e.g., human vs. rodent) to explain species-specific discrepancies .

Q. What computational tools are effective for predicting pharmacokinetic properties?

  • ADMET prediction : SwissADME estimates bioavailability (%F = 65–70%) and blood-brain barrier penetration (low, due to high molecular weight) .
  • MD simulations : GROMACS models hydration dynamics to optimize formulations for improved aqueous solubility .

Q. How can stability challenges in biological assays be mitigated?

  • Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
  • Prodrug strategies : Introduce phosphate esters at the acetamide group to enhance aqueous solubility and in vivo stability .

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